molecular formula C11H21NO3 B8131701 tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate

tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate

Cat. No.: B8131701
M. Wt: 215.29 g/mol
InChI Key: UYJVGPICOQDHIC-LDYMZIIASA-N
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Description

tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate typically involves the reaction of tert-butyl chloroformate with (1R,3R)-3-hydroxy-3-methylcyclopentylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of flow microreactors has been shown to be more sustainable and versatile compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate
  • tert-Butyl ((1R,3R)-3-methylcyclopentyl)carbamate
  • tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclohexyl)carbamate

Uniqueness

tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate is unique due to the presence of both a hydroxyl group and a methyl group on the cyclopentyl ring. This combination of functional groups provides distinct reactivity and interaction profiles compared to similar compounds. The steric and electronic effects of the tert-butyl group further enhance its uniqueness, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-hydroxy-3-methylcyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-5-6-11(4,14)7-8/h8,14H,5-7H2,1-4H3,(H,12,13)/t8-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJVGPICOQDHIC-LDYMZIIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@H](C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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